molecular formula C25H28O3 B061942 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) CAS No. 184355-68-8

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Cat. No. B061942
M. Wt: 376.5 g/mol
InChI Key: CLAQXRONBVEWMK-UHFFFAOYSA-N
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Description

“4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)” is a chemical compound with the CAS number 184355-68-812. It has a molecular weight of 376.49 and a molecular formula of C25H28O312.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound consists of 25 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms12.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 551.7±45.0 °C at 760 mmHg, and a melting point of 206ºC2. It has a flash point of 244.4±23.3 °C2.


Scientific Research Applications

1. Antioxidant Ability and Docking Study

  • Methods of Application: The compound was synthesized from the cyclization of the reduction product of bis Schiff bases with aryl aldehydes bearing phenolic hydroxyl in the presence of acetic acid . The antioxidant capability was screened by DPPH and FRAP assays .
  • Results or Outcomes: The assays showed antioxidant capability more than BHT. Compounds 3b and 3c showed antioxidant capacity slightly less than ascorbic acid . The docking study demonstrated that the increase in hindrances around phenolic hydroxyl for the aryl attached position two for benzimidazole decrease the capability of interaction and give less bending and smaller docking score .

2. Antioxidant and Anticancer Activities

  • Methods of Application: The derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) . They were evaluated for their radical scavenging activity by DPPH assay and tested in vitro on colorectal RKO carcinoma cells to determine their cytotoxic properties .
  • Results or Outcomes: All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard . Several derivatives proved to be cytotoxic in the RKO cell line .

3. Biomass-Derived Chemical Substitutes for Bisphenol A

  • Summary of Application: This compound and its derivatives have been studied as potential biomass-derived substitutes for bisphenol A, a widely used chemical in plastics, adhesives, and thermal papers that is known for its endocrine disrupting properties and reproductive toxicity .
  • Methods of Application: The review covers the most significant contributions that appeared in the time span January 2015–August 2019, describing the sustainable catalytic synthesis of rigid diols from biomass derivatives .
  • Results or Outcomes: The focus is thereupon on heterogeneous catalysis, use of green solvents and mild conditions, cascade processes in one-pot, and continuous flow setups .

4. Ligand for Metal Complexes

  • Summary of Application: A derivative of the compound, 4,4’-Methylenebis(2,6-di-tert-butylphenol), also known as H2-4DBP, could be used as a ligand to react with sets of M(OR)x and MRx .
  • Methods of Application: The ligand possesses more flexibility than OBzP or catecholate derivatives, and the para-OH makes it of interest for controlled alcoholysis .
  • Results or Outcomes: The ligand has been used in the synthesis of metal complexes .

5. Synthesis of Value-Added Chemicals from Renewable Sources

  • Summary of Application: This compound and its derivatives have been used in the synthesis of value-added chemicals from renewable sources .
  • Methods of Application: The specific methods of application are not detailed in the source, but it generally involves chemical reactions under controlled conditions .
  • Results or Outcomes: The outcomes include the production of value-added chemicals from renewable sources .

6. Controlled Alcoholysis

  • Summary of Application: A derivative of the compound, 4,4’-Methylenebis(2,6-di-tert-butylphenol), also known as H2-4DBP, could be used as a ligand to react with sets of M(OR)x and MRx .
  • Methods of Application: The ligand possesses more flexibility than OBzP or catecholate derivatives, and the para-OH makes it of interest for controlled alcoholysis .
  • Results or Outcomes: The ligand has been used in the synthesis of metal complexes .

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319)1.


Future Directions

I couldn’t find specific information on the future directions of this compound.


Please note that this information is based on the available resources and may not be comprehensive. For a detailed analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-13-11-20(15(3)17(5)24(13)27)23(19-9-7-8-10-22(19)26)21-12-14(2)25(28)18(6)16(21)4/h7-12,23,26-28H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAQXRONBVEWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(C2=CC=CC=C2O)C3=C(C(=C(C(=C3)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619616
Record name 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

CAS RN

184355-68-8
Record name 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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